molecular formula C7H7F6N3O4S2 B1436429 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide CAS No. 1013027-27-4

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide

Cat. No. B1436429
CAS RN: 1013027-27-4
M. Wt: 375.3 g/mol
InChI Key: OVFZHDDKAVGFIS-UHFFFAOYSA-N
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Description

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid with a molecular weight of 375.27 . Its IUPAC name is 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide–1-vinyl-1H-imidazole (1/1) .


Synthesis Analysis

The synthesis of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide involves polymerization of monomeric ionic liquids (MILs) such as 1-methyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide and 1-ethyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide . The process uses the 2,2′-azobisisobutyronitrile (AIBN) initiator in the presence of a trithiocarbonate RAFT agent .


Molecular Structure Analysis

The molecular structure of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide involves complex interactions. First principles dynamical simulations provide insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments .


Chemical Reactions Analysis

The chemical reactions involving 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide are complex and involve multiple interactions. The reactions are characterized by the nature of the electrostatic interactions and hydrogen bonding properties of the two ionic counterparts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide are characterized by its low viscosity, low melting point, and high electrical conductivity . These properties make it a promising candidate for applications in next-generation low-power electronics and optoelectronic devices .

Scientific Research Applications

Complexation and Polymerization

1-Vinylimidazolium bis(trifluoromethanesulfonyl)imide ([bvim][Tf2N]) has been studied for its complexation with β-Cyclodextrin (β-CD) to improve water solubility. This complexation forms host−guest complexes with the anion bis(trifluoromethylsulfonyl)imide (Tf2N-), leading to quasi “naked” vinylimidazolium cations. These cations do not polymerize in water by a radical mechanism unless in the presence of foreign salt, which compensates for cation−cation repulsion and enables polymerization (Amajjahe & Ritter, 2008).

Liquid Crystalline Properties

The salts of 1-alkyl-3-methylimidazolium, including those with bis(trifluoromethanesulfonyl)imide anion, exhibit amphiphilic characteristics and form lamellar, sheetlike arrays in the crystalline phase. They display unique thermotropic phase behavior, investigated through small-angle X-ray scattering, polarizing optical microscopy, and differential scanning calorimetry (Bradley et al., 2002).

Polymer Electrolytes in Batteries

1-Vinylimidazolium bis(trifluoromethanesulfonyl)imide-based polymers have been used in gel polymer electrolytes for lithium-ion batteries, where they enhance ionic conductivity and facilitate ionic transportation mechanisms in the polymer matrix. This leads to the formation of an electrical double layer, indicating the non-Debye characteristic of the polymer matrix in dielectric studies (Liew, Ramesh & Durairaj, 2012).

Dye-Sensitized Solar Cells

Bis-imidazolium based poly(ionic liquid)s, synthesized using 1-vinylimidazolium bis(trifluoromethanesulfonyl)imide, have been applied in quasi-solid-state electrolytes for dye-sensitized solar cells (DSSCs). They offer higher thermal stability and conductivity, contributing to superior long-term stability and improved power conversion efficiency in DSSCs (Chen et al., 2012).

Insights into Ionic Liquid-Based Electrolytes

Research on 1-vinylimidazolium bis(trifluoromethanesulfonyl)imide has provided insights into the intermolecular interactions and temperature-concentration dependence of transport in ionic liquid-based electrolytes. This knowledge is particularly relevant for applications in lithium-ion battery electrolytes (Sundari et al., 2022).

Future Directions

The future directions for 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide involve its potential applications in next-generation low-power electronics and optoelectronic devices . Its unique properties make it a promising candidate for these applications .

properties

IUPAC Name

1-ethenylimidazole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2.C2HF6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-5H,1H2;9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFZHDDKAVGFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide

CAS RN

1013027-27-4
Record name 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: How does PVI-TFSI interact with pollutants like methyl blue and chromium ions in water, and what are the downstream effects of this interaction?

A1: PVI-TFSI demonstrates a strong affinity for both methyl blue, an organic dye, and chromium ions [Cr(VI)], a heavy metal pollutant. The interaction mechanism differs for each pollutant:

  • Methyl blue: The adsorption of methyl blue onto PVI-TFSI is primarily driven by electrostatic interactions between the positively charged imidazolium cations in the polymer and the negatively charged sulfonate groups in the dye molecule [].
  • Chromium ions [Cr(VI)]: The adsorption mechanism for Cr(VI) is likely a combination of electrostatic interactions with the polymer's anions and potential chelation or complexation with the imidazolium rings [].

Q2: What is the significance of the Langmuir adsorption model in understanding the interaction of PVI-TFSI with methyl blue and Cr(VI)?

A2: The research found that the adsorption of both methyl blue and Cr(VI) onto PVI-TFSI follows the Langmuir adsorption model []. This finding implies:

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